
6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H27BrN4O3 and its molecular weight is 499.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study synthesized novel derivatives similar to 6-bromo-3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione and evaluated their antimicrobial activity against various bacterial and fungal strains. Some compounds showed potential antimicrobial activity, suggesting the relevance of such derivatives in antimicrobial research (Babu, Srinivasulu, & Kotakadi, 2015).
Cytotoxic Evaluation for Anticancer Agents
In another study, a series of novel quinazolinone derivatives, related to the chemical structure of interest, were synthesized and evaluated for cytotoxic activity against cancer cell lines. The study found that almost all new compounds exhibited cytotoxic activity, indicating the potential of these derivatives as anticancer agents (Poorirani et al., 2018).
Synthesis Methodology
A study focused on simplifying the synthesis of a compound structurally similar to the one of interest, demonstrating an effective method for its synthesis. This research contributes to the broader understanding of synthesizing complex quinazolinone derivatives, which could be applied to the compound (Kornylov et al., 2017).
Anti-inflammatory and Analgesic Properties
A study synthesized a series of compounds incorporating quinazolinone derivatives and evaluated their anti-inflammatory and analgesic properties. This research implies that quinazolinone derivatives, such as the compound , could have potential applications in developing new anti-inflammatory and analgesic agents (Mohamed et al., 2009).
Antiviral and Cytotoxic Activity
Another research synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which are structurally related, and tested their antiviral activity and cytotoxicity. The study found that one of the compounds exhibited potent antiviral activity against vaccinia virus, suggesting the potential of quinazolinone derivatives in antiviral research (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Properties
IUPAC Name |
6-bromo-3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3/c1-16-5-3-6-21(17(16)2)27-11-13-28(14-12-27)22(30)7-4-10-29-23(31)19-15-18(25)8-9-20(19)26-24(29)32/h3,5-6,8-9,15H,4,7,10-14H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBKVNTTQJTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)
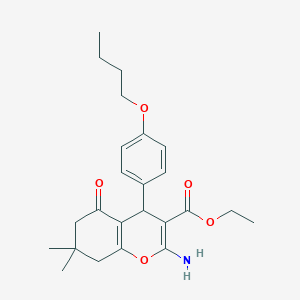
![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)
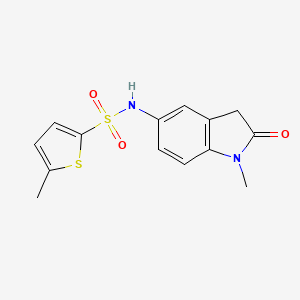

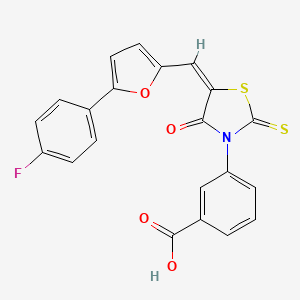
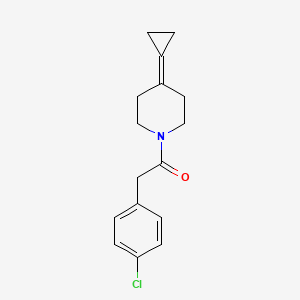
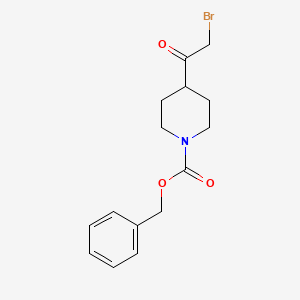
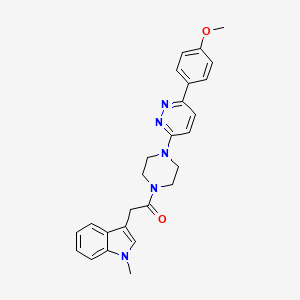
![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
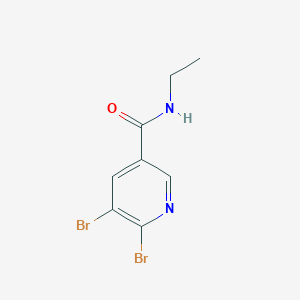
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
